4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
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Overview
Description
4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound that features a combination of indole, piperazine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the indole-piperazine intermediate with 4-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in pharmacological studies to understand its effects on different biological pathways and receptors.
Biological Research: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide: shares structural similarities with other indole derivatives and piperazine-containing compounds.
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core and exhibit various biological activities.
Piperazine Derivatives: Compounds such as piperazine and its derivatives are known for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ability to interact with multiple biological targets makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-21-12-10-20(11-13-21)31-14-16-32(17-15-31)27(34)25-24(22-4-2-3-5-23(22)29-25)30-26(33)18-6-8-19(28)9-7-18/h2-13,29H,14-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLQGJAHNKTGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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